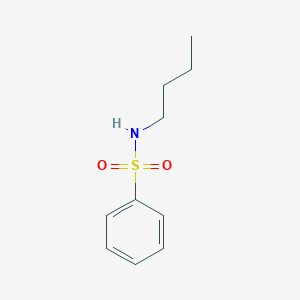

N-Butylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJXAGUEGOFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027540 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission] | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3622-84-2 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-Benzenesulfonamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plastomoll BMB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Butylbenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a range of industrial applications, most notably as a plasticizer.[1][2] However, recent research has unveiled its significant biological activities, including antiandrogenic and neurotoxic properties, making it a molecule of interest for drug development and toxicology studies. This guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, biological interactions, and the experimental protocols used to determine these properties.

Core Properties of this compound

This compound is a sulfonamide compound characterized by a benzene ring and a butyl group attached to the sulfonamide moiety.[3] At room temperature, it typically presents as a colorless and odorless oily liquid.[1][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂S | [5][6] |

| Molecular Weight | 213.30 g/mol | [4][5] |

| Appearance | Colorless oily liquid | [1][4] |

| Odor | Odorless | [1] |

| Density | 1.15 g/cm³ at 25 °C | [1][5] |

| Melting Point | -30 to 83 °C | [1][3][7] |

| Boiling Point | 314 °C | [1][5] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

| Vapor Pressure | 0.35 mmHg at 150 °C | [5][6] |

| Refractive Index | 1.525 at 20 °C | [1][5] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Water Solubility | 450 mg/L at 20 °C | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO). Limited solubility in hexane. | [8][9] |

| LogP (Octanol/Water Partition Coefficient) | 2.01 at 20 °C | [6] |

Table 3: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3622-84-2 | [5] |

| IUPAC Name | This compound | [4] |

| SMILES String | CCCCNS(=O)(=O)c1ccccc1 | [4][5] |

| InChI Key | IPRJXAGUEGOFGG-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound

This compound is typically synthesized via the reaction of benzenesulfonyl chloride with n-butylamine.[10] This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Caption: General synthesis scheme for this compound.

Biological Activity and Signaling Pathways

Antiandrogenic Activity

This compound has been identified as a potent antagonist of the androgen receptor (AR).[1][11] This activity is of significant interest for the development of therapies for androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.[1][12] The mechanism of action involves the direct binding of NBBS to the ligand-binding domain (LBD) of the androgen receptor, which in turn prevents the nuclear translocation of the receptor and subsequent activation of androgen-responsive genes.[5]

Caption: Antiandrogenic signaling pathway of this compound.

Neurotoxicity

Several studies have reported the neurotoxic effects of this compound.[2][3] Exposure in animal models has been shown to induce motor dysfunction, including limb splaying and gait impairment.[2] Histopathological examinations have revealed changes in the spinal cord and brain stem.[2] While the precise molecular mechanism of NBBS-induced neurotoxicity is not fully elucidated and study results have been varied, it is an area of active investigation.[12][13]

Caption: Logical workflow of this compound-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline generalized methodologies for key experiments.

Synthesis of this compound

Objective: To synthesize this compound from benzenesulfonyl chloride and n-butylamine.

Materials:

-

Benzenesulfonyl chloride

-

n-Butylamine

-

Sodium hydroxide (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve benzenesulfonyl chloride in an anhydrous organic solvent (e.g., dichloromethane) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add n-butylamine (typically in excess) to the cooled solution via a dropping funnel while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours).

-

Quench the reaction by adding water or a dilute aqueous base (e.g., 2N NaOH).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by distillation under vacuum.[8][14]

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Method: Isothermal Saturation Method[15]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or sealed flasks

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC for quantification.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted aliquot using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility in units such as g/L or mol/L.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Materials:

-

Sample containing this compound

-

Internal standard (e.g., ¹³C₆-NBBS)

-

Dichloromethane (or other suitable extraction solvent)

-

GC-MS instrument with a suitable column (e.g., non-polar DB-5).

Procedure:

-

Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable solvent like dichloromethane. Spike the sample with a known amount of an internal standard for accurate quantification.[16][17]

-

Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the GC inlet.

-

Gas Chromatography: Use a temperature program to separate the components of the sample on the GC column. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: Identify this compound by its characteristic retention time and mass spectrum. Quantify the amount of NBBS by comparing the peak area of the analyte to that of the internal standard.[16][17]

Applications in Drug Development

The primary therapeutic potential of this compound lies in its antiandrogenic activity.[1] Its ability to act as an androgen receptor antagonist makes it a lead compound for the development of drugs targeting hormone-sensitive diseases.

-

Benign Prostatic Hyperplasia (BPH) and Prostate Cancer: By inhibiting the androgen receptor signaling pathway, NBBS and its derivatives have the potential to suppress the growth of prostate cells, offering a therapeutic strategy for BPH and prostate cancer.[1][12] Further research into structure-activity relationships could lead to the development of more potent and specific AR antagonists with improved pharmacokinetic profiles.

Safety and Toxicology

This compound is classified as a neurotoxin.[2][3] Studies have shown that it can cause damage to organs through prolonged or repeated exposure.[18] It is also considered harmful to aquatic life with long-lasting effects.[18] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

References

- 1. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth. | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. US4866177A - Process for one-step synthesis of amides - Google Patents [patents.google.com]

- 11. Antiandrogens in the environment - Wikipedia [en.wikipedia.org]

- 12. Evaluation of this compound (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of this compound (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analysis of the neurotoxic plasticizer this compound by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

N-Butylbenzenesulfonamide (CAS 3622-84-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS), with CAS number 3622-84-2, is a versatile organic compound with significant applications across various industrial and research fields. Primarily known for its role as a high-performance plasticizer for polyamides and cellulose resins, NBBS enhances material flexibility and processability.[1][2] Beyond its industrial utility, it has garnered attention in the scientific community for its biological activities, notably as a neurotoxicant and an antiandrogenic agent.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, biological activities with associated experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a clear, viscous liquid at room temperature.[5] It is characterized by a benzene ring and a butyl group attached to a sulfonamide functional group.[6] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3622-84-2 | [6] |

| Molecular Formula | C₁₀H₁₅NO₂S | [6] |

| Molecular Weight | 213.30 g/mol | [4] |

| Appearance | Clear, viscous liquid | [5][7] |

| Boiling Point | 314 °C | [8] |

| Density | 1.15 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.525 | [8][9] |

| Flash Point | 113 °C (closed cup) | [4][10] |

| Vapor Pressure | 0.35 mmHg at 150 °C | [8] |

| Water Solubility | 0.45 g/L at 20 °C | [10] |

| Purity | >99% (HPLC) | [10] |

Synthesis

The most common method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with n-butylamine.[9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of sulfonamide synthesis.

Materials:

-

Benzenesulfonyl chloride

-

n-Butylamine

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

2N Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzenesulfonyl chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Slowly add n-butylamine (2.2 equivalents) to the stirred solution of benzenesulfonyl chloride via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with diethyl ether or dichloromethane.

-

Wash the organic phase sequentially with 2N NaOH solution, water, and brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by vacuum distillation if necessary.

Diagram 1: Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Spectral Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Key Data/Reference |

| ¹H NMR | Spectrum available from various sources.[5] |

| ¹³C NMR | Spectrum available from various sources.[11] |

| IR Spectroscopy | IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[3] |

| Mass Spectrometry | Mass spectrum (electron ionization) available in the NIST WebBook.[2] |

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activities, primarily its neurotoxicity and antiandrogenic effects.

Antiandrogenic Activity

NBBS has been identified as an antagonist of the human androgen receptor (AR).[12] This activity is of interest in the context of prostate-related conditions.

This compound acts as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on DNA. Consequently, the transcription of androgen-dependent genes is suppressed.

Diagram 2: Mechanism of Antiandrogenic Activity

Caption: NBBS antagonizes the androgen receptor, inhibiting gene transcription.

This protocol provides a general framework for assessing the ability of a test compound like NBBS to compete with a radiolabeled androgen for binding to the androgen receptor.[13]

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

Radiolabeled androgen (e.g., [³H]R1881)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol)

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reagents: Prepare assay buffer and solutions of the radiolabeled androgen and the test compound at various concentrations.

-

Incubation: In microcentrifuge tubes, combine the rat prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound (or vehicle control). Incubate the mixture at 4 °C overnight to allow for competitive binding.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Pellet the HAP by centrifugation and wash several times with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of NBBS that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀ value).

Neurotoxicity

NBBS is a known neurotoxicant, with studies in animal models demonstrating dose-dependent motor dysfunction.[14][15]

The precise signaling pathways involved in NBBS-induced neurotoxicity are not fully elucidated. However, studies suggest that it may involve alterations in neuronal structure and function. In rabbits, NBBS has been shown to cause histopathological changes in the spinal cord and brain stem, including neuroaxonal spheroids and dendritic swelling.[14] Changes in the immunoreactivity of microtubule-associated protein-2 (MAP-2) have also been observed, suggesting a disruption of the neuronal cytoskeleton.[14] Some studies in rats have indicated increased expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in response to NBBS, suggesting a glial response to neuronal injury.[16] Further research is needed to delineate the specific molecular targets and signaling cascades.

This protocol is based on a 27-day oral exposure study in Sprague-Dawley rats.[16][17]

Animals and Dosing:

-

Use adult male Sprague-Dawley rats.

-

Administer this compound via oral gavage daily for 27 days.

-

Include a vehicle control group (e.g., corn oil) and at least three dose groups of NBBS (e.g., 100, 200, and 300 mg/kg/day).

Assessments:

-

Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in posture, gait, and overall activity. Record body weights weekly.

-

Motor Activity: Assess locomotor activity using an automated activity monitoring system at specified time points during the study.

-

Histopathology: At the end of the study, perfuse the animals and collect brain, spinal cord, and peripheral nerves. Process the tissues for histological examination. Stain sections with hematoxylin and eosin (H&E) and specific immunohistochemical markers such as GFAP (for astrocytes) and Iba1 (for microglia) to assess for gliosis and neuroinflammation. Examine neuronal morphology for any pathological changes.

Diagram 3: Experimental Workflow for Neurotoxicity Assessment

Caption: Workflow for a 27-day oral neurotoxicity study of NBBS in rats.

Analytical Methods

The quantification of this compound in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of NBBS involves a one-step extraction into a solvent like dichloromethane, followed by GC-MS analysis.[7] The use of an isotopically labeled internal standard, such as [¹³C₆]NBBS, is recommended for accurate quantification.[7]

Safety and Handling

This compound is classified as harmful and may cause damage to organs through prolonged or repeated exposure.[18][19] It is also harmful to aquatic life with long-lasting effects.[18]

Handling Precautions:

-

Handle in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Avoid contact with skin and eyes.[18]

-

Avoid breathing fumes or vapors.[18]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

-

Keep away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is a commercially important chemical with a primary role as a plasticizer. Its biological activities, particularly as an androgen receptor antagonist and a neurotoxicant, make it a subject of ongoing research interest. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 3. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 4. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 5. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 6. Wholesales this compound CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 7. Analysis of the neurotoxic plasticizer this compound by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound SDS MSDS of Manufacturers [aadhunikindustries.com]

- 9. Page loading... [wap.guidechem.com]

- 10. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. US7700654B2 - Isolation of this compound, synthesis of benzenesulfonamide derivatives, and use of this compound and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-butylbenzenesulphonamide, a novel neurotoxic plasticising agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of this compound (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of this compound (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. fr.cpachem.com [fr.cpachem.com]

N-Butylbenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and biological activity of N-Butylbenzenesulfonamide (NBBSA). The information is compiled from various scientific sources and is intended for professionals in research and drug development.

Molecular Structure and Identifiers

This compound is a chemical compound belonging to the sulfonamide class. Its structure consists of a benzene ring bonded to a sulfonamide group, with a butyl group attached to the nitrogen atom.

Molecular Structure Diagram:

Table 1: Molecular Identifiers

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 3622-84-2 | [2][3][4] |

| Molecular Formula | C10H15NO2S | [1][3] |

| Molecular Weight | 213.30 g/mol | [1][3] |

| SMILES | CCCCNS(=O)(=O)c1ccccc1 | [5][6] |

| InChI | 1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | [5][6] |

| InChIKey | IPRJXAGUEGOFGG-UHFFFAOYSA-N | [2][6] |

Physicochemical Properties

This compound is a colorless to light yellow liquid or crystalline solid, depending on its purity.[7] It exhibits solubility in polar organic solvents and is slightly soluble in water.[7]

Table 2: Physicochemical Data

| Property | Value | Citation |

| Appearance | Colorless to light yellow solid or liquid | [7] |

| Melting Point | 80-85°C | [7] |

| Boiling Point | 314 °C (lit.) | [5][8] |

| Density | 1.15 g/mL at 25 °C (lit.) | [5][8] |

| Refractive Index (n20/D) | 1.525 (lit.) | [5] |

| Vapor Pressure | 0.35 mmHg (150 °C) | [5][6] |

| Solubility | Soluble in ethanol and chloroform; slightly soluble in water. | [7] |

| Purity | ≥99% | [5] |

| Acid Value | 0.1 KOHmg/g | [7] |

| Water Content | ≤0.1% | [7] |

| Colority (APHA) | ≤20 Pt/Co | [7] |

| Chloride | ≤100 ppm | [7] |

| pH | 7-8 | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with n-butylamine.

Reaction Scheme:

C₆H₅SO₂Cl + 2 CH₃(CH₂)₃NH₂ → C₆H₅SO₂NH(CH₂)₃CH₃ + CH₃(CH₂)₃NH₃⁺Cl⁻

Experimental Procedure:

A method for synthesizing this compound involves the following steps:[7]

-

In a four-necked flask equipped with a stirrer, a temperature measuring jacket, a nitrogen tube, and a vertical condenser, add 5 g of a silica-alumina composite porous catalyst and 120 ml of a 20% aqueous solution of sodium hydroxide. Purge the flask with nitrogen for 10 minutes.

-

Slowly add 1 mol of phenylsulfonyl chloride and 3 mol of n-butylamine to the flask over a period of 1 hour under ultrasonic conditions, maintaining the temperature at 20 °C for 30 minutes.

-

Subsequently, raise the temperature to 60 °C to facilitate the precipitation of the product, yielding an organic phase of this compound.

-

Maintain a bottom temperature of 140 °C under a vacuum of 98 Kpa and distill the organic phase for 1 hour to remove water and excess n-butylamine.

-

Finally, distill the residue under a vacuum at a pressure of 0.07 Kpa to obtain the purified this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data

| Technique | Key Observations | Citation |

| ¹H NMR | Data available on public databases. | [9] |

| IR Spectroscopy | Data available from NIST/EPA Gas-Phase Infrared Database. | [10] |

| Mass Spectrometry (GC-MS) | Molecular ion peak observed. | [4] |

Detailed experimental parameters for these techniques are often instrument-specific and can be found in the cited literature.

Biological Activity: Androgen Receptor Antagonism

This compound has been identified as a potent antagonist of the human androgen receptor (AR).[1] This activity is of significant interest in the context of prostate cancer research, as the androgen receptor signaling pathway is a key driver of prostate cancer cell growth and survival.[11][12]

Mechanism of Action

This compound exerts its antiandrogenic effect by competitively binding to the ligand-binding domain of the androgen receptor. This prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT).

Signaling Pathway Diagram:

Upon binding of an androgen, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[12] In the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[12] this compound, by binding to the AR, prevents these downstream events, thereby inhibiting the growth of androgen-dependent cells.

Conclusion

This compound is a well-characterized molecule with significant potential in the field of drug development, particularly for androgen-receptor-positive cancers. This guide provides a foundational understanding of its molecular structure, properties, and mechanism of action. Further research into its pharmacological profile and clinical efficacy is warranted.

References

- 1. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the neurotoxic plasticizer this compound by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 10. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

N-Butylbenzenesulfonamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound, initially recognized for its use as a plasticizer. Emerging research has unveiled its significant biological activities, positioning it as a molecule of interest in neuropharmacology and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of NBBS. It consolidates current knowledge on its interactions with key cellular targets, including the androgen receptor, and its influence on critical signaling pathways that regulate cell cycle progression and apoptosis. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanisms of action to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, with the most extensively studied being its role as an antagonist of the androgen receptor (AR). This antiandrogenic activity is a key contributor to its anticancer properties, particularly in hormone-sensitive cancers like prostate cancer. Furthermore, NBBS has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a multi-pronged approach to inhibiting tumor growth. While its effects on the GABAergic system and carbonic anhydrases have been suggested, specific quantitative data on these interactions are still emerging.

Androgen Receptor Antagonism

NBBS has been identified as a direct antagonist of the human androgen receptor. This activity is significant in the context of prostate cancer, where androgen signaling is a critical driver of disease progression.

-

Mechanism: NBBS competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that promote cell growth and survival.

-

Quantitative Data: In an androgen receptor-responsive reporter gene assay, this compound was shown to antagonize the androgen receptor with a half-maximal effective concentration (EC50) of 10 µM.[1]

Induction of Cell Cycle Arrest

By antagonizing the androgen receptor, NBBS disrupts the normal progression of the cell cycle, leading to an arrest in the G1 phase.

-

Mechanism: The androgen receptor plays a crucial role in the G1 to S phase transition by regulating the expression of key cell cycle proteins. By inhibiting AR signaling, NBBS is believed to downregulate the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), essential proteins for G1 progression. This leads to the accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting cell proliferation. Some studies on other benzenesulfonamide derivatives have also shown an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[2]

Induction of Apoptosis

In addition to cell cycle arrest, NBBS has been shown to induce programmed cell death, or apoptosis, in cancer cells.

-

Mechanism: The induction of apoptosis by NBBS is likely a downstream consequence of its antiandrogenic activity and the resulting cell cycle arrest. Prolonged G1 arrest can trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. While the precise molecular players in NBBS-induced apoptosis are still under investigation, it is hypothesized to involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and related compounds.

Table 1: Antiandrogenic and Cytotoxic Activity of this compound (NBBS)

| Biological Activity | Assay System | Cell Line | Parameter | Value | Reference |

| Androgen Receptor Antagonism | Reporter Gene Assay | CV1 | EC50 | 10 µM | [1] |

Table 2: Cytotoxic Activity (IC50) of Benzenesulfonamide Derivatives in Various Cancer Cell Lines

Note: The following data is for benzenesulfonamide derivatives and not specifically for this compound. This is provided for comparative purposes.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indole-based Benzenesulfonamides | MDA-MB-231 | Triple-Negative Breast Cancer | Varies | [3] |

| Indole-based Benzenesulfonamides | MCF-7 | ER+ Breast Cancer | Varies | [3] |

| Benzenesulfonamide-bearing Imidazole Derivatives | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [4] |

| Benzenesulfonamide-bearing Imidazole Derivatives | IGR39 | Melanoma | 27.8 ± 2.8 | [4] |

| 2,4-Dinitrobenzenesulfonamide Derivative | K562 | Chronic Myelogenous Leukemia | Varies | |

| 2,4-Dinitrobenzenesulfonamide Derivative | Jurkat | Acute T-cell Leukemia | Varies |

Signaling Pathways and Experimental Workflows

Signaling Pathway of NBBS-Induced Cell Cycle Arrest and Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.

Caption: Proposed mechanism of NBBS-induced G1 cell cycle arrest and apoptosis.

Experimental Workflow for Determining Cytotoxicity (MTT Assay)

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound using an MTT assay.

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of NBBS in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., LNCaP, PC-3, MCF-7, A549)

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound (NBBS) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of NBBS in complete culture medium. Remove the medium from the wells and add 100 µL of the NBBS dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve NBBS).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the NBBS concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with NBBS using flow cytometry.

Materials:

-

Cancer cell line treated with NBBS and a vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of NBBS (e.g., the IC50 concentration) for a specified time. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7]

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is for analyzing the cell cycle distribution of NBBS-treated cells using flow cytometry.

Materials:

-

Cancer cell line treated with NBBS and a vehicle control

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with NBBS for the desired time and concentration. Harvest the cells by trypsinization.

-

Cell Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.[8]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[8]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G1 phase and/or the appearance of a sub-G1 peak would indicate G1 arrest and apoptosis, respectively.

-

Conclusion and Future Directions

This compound has emerged as a compound with significant potential in oncology due to its well-defined antiandrogenic activity, which translates into the induction of G1 cell cycle arrest and apoptosis in cancer cells. The data presented in this guide provide a solid foundation for understanding its primary mechanism of action.

However, to fully elucidate the therapeutic potential of NBBS, further research is warranted in several key areas. Comprehensive studies are needed to determine its IC50 values across a broader panel of cancer cell lines to identify the most responsive cancer types. A more detailed investigation into its effects on the GABAergic system and its inhibitory profile against various carbonic anhydrase isoforms will provide a more complete picture of its pharmacological activities and potential off-target effects. Advanced studies, including in vivo animal models, are essential to evaluate its efficacy, pharmacokinetics, and safety profile for potential clinical applications. The continued exploration of NBBS and its derivatives may lead to the development of novel and effective therapeutic agents for the treatment of cancer and potentially other diseases.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. atcc.org [atcc.org]

- 5. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Butylbenzenesulfonamide (NBBS): An In-depth Technical Guide on its Antiandrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylbenzenesulfonamide (NBBS) is a sulfonamide compound originally isolated from the bark of the African plum tree, Prunus africana.[1][2] While also known as a high-production volume plasticizer and a compound with neurotoxic potential, NBBS has emerged as a potent and specific antagonist of the human androgen receptor (AR).[1][3][4] This activity makes it a compound of significant interest for the development of therapeutics targeting androgen-driven pathologies, most notably benign prostatic hyperplasia (BPH) and prostate cancer.[5][6] Mechanistically, NBBS competitively binds to the androgen receptor, inhibiting its nuclear translocation and subsequent transactivation of target genes.[1][2] This guide provides a comprehensive overview of the technical data and experimental methodologies related to the antiandrogenic activity of NBBS.

Physicochemical Properties

This compound is a clear liquid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂S | [3] |

| Molecular Weight | 213.30 g/mol | [3] |

| CAS Number | 3622-84-2 | [3] |

| Appearance | Clear Liquid | [No specific citation found] |

| Boiling Point | 314 °C (lit.) | [No specific citation found] |

| Density | 1.15 g/mL at 25 °C (lit.) | [No specific citation found] |

Mechanism of Antiandrogenic Action

The primary mechanism through which this compound exerts its antiandrogenic effects is by acting as a direct antagonist to the androgen receptor (AR). The binding of an androgen, such as dihydrotestosterone (DHT), to the AR in the cytoplasm typically induces a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes that promote cell growth and proliferation.[7]

NBBS disrupts this pathway by binding to the androgen receptor and inhibiting its translocation into the cell nucleus.[1][2] This prevents the receptor from reaching its target genes, thereby blocking the downstream signaling cascade. Studies have shown that NBBS is a specific AR antagonist, with inhibitory effects also observed on the progesterone receptor (PR), but not on the glucocorticoid receptor (GR) or estrogen receptors (ERα or ERβ).[1]

References

- 1. The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Potential of Phytochemicals from Prunus africana (Hook f.) Kalkman Stem Bark for Chemoprevention and Chemotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of this compound in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mercy.net [mercy.net]

- 6. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Butylbenzenesulfonamide: A Neurotoxin Under Scrutiny

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a widely used plasticizer in various polymers, including polyamides and polycarbonates. Its presence in a range of consumer products and its detection in environmental samples have raised concerns about potential human exposure and toxicity. While initially identified as a neurotoxic agent, subsequent research has presented conflicting findings, necessitating a comprehensive evaluation of its effects on the nervous system. This technical guide provides a detailed overview of the current understanding of NBBS neurotoxicity, focusing on key experimental findings, proposed mechanisms of action, and detailed methodologies to aid researchers in this field.

In Vivo Neurotoxicity Studies

The neurotoxic potential of NBBS has been investigated in various animal models, yielding divergent results that appear to be dependent on the species and route of administration.

Rabbit Studies: Evidence of Neurotoxicity

Initial evidence for NBBS neurotoxicity emerged from studies on New Zealand white rabbits. Intracisternal or intraperitoneal administration of NBBS led to a dose-dependent development of motor dysfunction, characterized by limb splaying, hyperreflexia, and gait impairment.[1] Histopathological examination revealed significant changes in the central nervous system, including the thickening of ventral horn axons, the formation of neuroaxonal spheroids in brain stem nuclei and spinal motor neurons, and swollen dendritic processes of spinal motor neurons.[1]

Rat Studies: Conflicting Findings

In contrast to the findings in rabbits, a 27-day oral gavage study in adult male Sprague-Dawley rats did not find evidence of neurotoxicity at doses up to 300 mg/kg/day.[2][3] This study reported no alterations in gait, locomotor activity, or rearing behavior, and no histological lesions in the hippocampus or cerebellum.[2][3] However, a perinatal toxicity study in Sprague-Dawley rats exposed to NBBS via dosed feed reported overt toxicity in dams at high concentrations (10,000 ppm) and dose-responsive decreases in pup weights.[4] Another study in Wistar rats demonstrated transient neurotoxic effects, such as abnormal gait, following intraperitoneal injection of 300 mg/kg NBBS.[5]

Table 1: Summary of In Vivo Neurotoxicity Studies on this compound

| Species | Strain | Route of Administration | Dose/Concentration | Key Findings | Reference |

| Rabbit | New Zealand White | Intracisternal/Intraperitoneal | Dose-dependent | Motor dysfunction, histopathological changes in spinal cord and brain stem. | [1] |

| Rat | Sprague-Dawley | Oral Gavage (27 days) | Up to 300 mg/kg/day | No evidence of neurotoxicity (gait, locomotor activity, histology). | [2][3] |

| Rat | Sprague-Dawley | Dosed Feed (perinatal) | Up to 10,000 ppm | Overt maternal toxicity at high doses, decreased pup weights. | [4] |

| Rat | Wistar | Intraperitoneal | 300 mg/kg | Transient abnormal gait. | [5] |

In Vitro Neurotoxicity

Studies using neural cell lines have provided further insights into the cytotoxic effects of NBBS.

Cytotoxicity in Neuro-2a and C6 Glioma Cells

NBBS has been shown to be cytotoxic to both murine neuroblastoma (Neuro-2a) and rat glioma (C6) cells in a dose-dependent manner.[6] Growth of Neuro-2a cells was inhibited at concentrations ranging from 1 to 100 µM, while C6 glioma cell growth was inhibited at concentrations between 10 and 500 µM.[6]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Organism | Cell Type | Effect | Concentration Range | Reference |

| Neuro-2a | Mouse | Neuroblastoma | Growth Inhibition | 1 - 100 µM | [6] |

| C6 | Rat | Glioma | Growth Inhibition | 10 - 500 µM | [6] |

Proposed Mechanisms of Neurotoxicity

Two primary mechanisms have been proposed to explain the neurotoxic effects of NBBS: alteration of microtubule-associated protein-2 and antagonism of the androgen receptor.

Alteration of Microtubule-Associated Protein-2 (MAP-2)

One of the key findings in the early rabbit studies was the altered immunoreactivity of microtubule-associated protein-2 (MAP-2) in spinal motor neurons.[1] Following intraperitoneal injections, there was a marked increase in MAP-2 immunoreactivity in the dendrites. In contrast, long-term intracisternal inoculations resulted in a significant reduction or absence of MAP-2 immunoreactivity in the same neuronal populations.[1] MAP-2 is crucial for the assembly and stability of microtubules, which are essential components of the neuronal cytoskeleton involved in maintaining cell structure and axonal transport. Disruption of MAP-2 function could therefore lead to the observed neuronal damage.

Caption: Proposed pathway of NBBS-induced neurotoxicity via MAP-2 alteration.

Androgen Receptor Antagonism

NBBS has been identified as an antagonist of the androgen receptor (AR).[5] Androgen signaling is known to play a role in neuronal function and survival, and disruption of this signaling could contribute to neurotoxicity. The precise downstream effects of AR antagonism by NBBS in the context of neurodegeneration are still under investigation.

Caption: Proposed pathway of NBBS-induced neurotoxicity via androgen receptor antagonism.

Experimental Protocols

To facilitate further research, this section provides an overview of the methodologies employed in key studies on NBBS neurotoxicity.

In Vivo Neurotoxicity Assessment in Rabbits (Strong et al., 1991)

-

Animal Model: Young adult New Zealand white rabbits.

-

Dosing:

-

Intracisternal: Monthly inoculations.

-

Intraperitoneal: Thrice weekly inoculations for 4 months.

-

-

Behavioral Assessment: Observation for motor dysfunction including limb splaying, hyperreflexia, hypertonia, and gait impairment.

-

Histopathology:

-

Tissue processing for light and electron microscopy.

-

Immunohistochemical staining for microtubule-associated protein-2 (MAP-2).

-

Caption: Experimental workflow for in vivo neurotoxicity assessment in rabbits.

In Vivo Neurotoxicity Assessment in Rats (Rider et al., 2012)

-

Animal Model: Adult male Sprague-Dawley rats.

-

Dosing: Daily oral gavage for 27 days with NBBS (100, 200, or 300/400 mg/kg/day) in corn oil.

-

Behavioral Assessment:

-

Gait analysis.

-

Locomotor activity and rearing behavior monitoring.

-

-

Histopathology:

-

Perfusion and tissue collection (brain, peripheral nerves).

-

Histological staining of paraffin-embedded sections.

-

-

Molecular Analysis:

-

mRNA expression analysis of neuroinflammation markers (e.g., GFAP, Iba-1) in the hippocampus via real-time PCR.

-

Caption: Experimental workflow for in vivo neurotoxicity assessment in rats.

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Lines: Neuro-2a (murine neuroblastoma) or C6 (rat glioma) cells.

-

Cell Culture: Cells are maintained in appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

NBBS Exposure: Cells are seeded in multi-well plates and, after adherence, exposed to various concentrations of NBBS for a defined period (e.g., 24, 48, 72 hours).

-

Cytotoxicity Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Caption: General experimental workflow for in vitro cytotoxicity assessment of NBBS.

Conclusion and Future Directions

The neurotoxicity of this compound presents a complex picture with conflicting evidence from different animal models and experimental setups. While in vitro studies clearly demonstrate its cytotoxic potential in neural cell lines, the in vivo effects appear to be more nuanced. The proposed mechanisms involving MAP-2 disruption and androgen receptor antagonism provide valuable avenues for further investigation.

Future research should focus on:

-

Harmonizing experimental designs to better understand the discrepancies between rabbit and rat studies, including the influence of the route of administration.

-

Elucidating the detailed molecular pathways downstream of MAP-2 alteration and AR antagonism to pinpoint the critical events leading to neurodegeneration.

-

Conducting long-term, low-dose exposure studies in rodent models to more accurately reflect potential human exposure scenarios.

-

Developing more sophisticated in vitro models , such as 3D neuronal cultures or organ-on-a-chip systems, to better recapitulate the complexity of the in vivo environment.

A clearer understanding of the neurotoxic potential of NBBS is crucial for accurate risk assessment and ensuring human safety. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and professionals working to address these important questions.

References

- 1. N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Disposition and metabolism of this compound in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Contentious Presence of N-Butylbenzenesulfonamide in Prunus africana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS), a synthetic compound with known antiandrogenic properties, has been the subject of scientific debate regarding its natural occurrence in the medicinal plant Prunus africana. While some studies report its isolation from the bark of this plant, a significant component in traditional and modern treatments for benign prostatic hyperplasia (BPH) and prostate cancer, other comprehensive analyses have failed to detect its presence. This technical guide provides an in-depth overview of the current state of knowledge, presenting the conflicting evidence, outlining potential experimental approaches for its detection and quantification, and detailing its proposed mechanism of action as an androgen receptor antagonist. The guide aims to equip researchers with a thorough understanding of the complexities and controversies surrounding NBBS in Prunus africana, fostering further investigation into its potential therapeutic relevance and natural origin.

Introduction

Prunus africana (Hook.f.) Kalkman, commonly known as the African cherry, is a montane evergreen tree native to Africa. The bark of P. africana has a long history of use in traditional African medicine for a variety of ailments, and its lipophilic extracts are widely used in Europe for the treatment of BPH.[1][2] The therapeutic effects of these extracts are attributed to a complex mixture of compounds, including phytosterols, triterpenoids, and fatty acids.

In recent years, the identification of this compound (NBBS) as a potent antiandrogen has drawn significant attention.[2] Several research groups have reported the isolation of NBBS from P. africana bark extracts, suggesting it as a key contributor to the plant's efficacy against prostate-related conditions.[1][2] However, this finding has been challenged by at least one study that explicitly refutes the presence of NBBS in their P. africana samples. This discrepancy highlights the need for rigorous and standardized analytical methods to definitively ascertain the natural occurrence of this compound in the plant.

Quantitative Data on Bioactive Compounds in Prunus africana

While a significant body of research has focused on quantifying various bioactive compounds in Prunus africana, there is a notable and critical lack of quantitative data for this compound. The following table summarizes the reported concentrations of other major bioactive constituents to provide context for the phytochemical landscape of the plant. The absence of NBBS data underscores the primary controversy addressed in this guide.

| Compound | Plant Part | Concentration Range (mg/kg dry weight) | Analytical Method | Reference |

| This compound (NBBS) | Bark | Not Quantified / Undetected | LC-MS/MS, GC-MS | [3][4] |

| β-Sitosterol | Bark | 1,300 - 3,100 | GC-MS | [5] |

| Ataxin | Bark | 100 - 500 | HPLC | |

| Ferulic Acid | Bark | 150 - 300 | HPLC | [5] |

| Ursolic Acid | Bark | 50 - 2,000 | GC-MS | [5] |

| Oleanolic Acid | Bark | 20 - 1,000 | GC-MS | |

| Lauric Acid | Bark | 10 - 50 | GC-MS | [5] |

| Myristic Acid | Bark | 5 - 30 | GC-MS | [5] |

Note: The concentration of bioactive compounds in Prunus africana can vary significantly depending on factors such as the geographical origin of the plant material, age of the tree, harvesting time, and the extraction method used.

Experimental Protocols

The conflicting reports on the presence of NBBS in P. africana may stem from variations in analytical methodologies. This section outlines generalized experimental protocols for the extraction, detection, and quantification of NBBS in plant material, drawing from standard practices for sulfonamide analysis.

Extraction of this compound from Prunus africana Bark

This protocol describes a general procedure for the extraction of NBBS from dried P. africana bark powder.

Materials:

-

Dried and powdered Prunus africana bark

-

n-Hexane

-

Dichloromethane (DCM)

-

Methanol

-

Ethyl acetate

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Defatting: Macerate the powdered bark with n-hexane at room temperature for 24 hours to remove lipids. Filter and discard the hexane extract. Repeat this step twice.

-

Extraction: Air-dry the defatted plant material. Subsequently, perform sequential extraction with solvents of increasing polarity, starting with dichloromethane, followed by ethyl acetate, and then methanol. The extraction can be performed by maceration or Soxhlet extraction.

-

Concentration: Concentrate each solvent extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C.

-

Solid-Phase Extraction (SPE) Clean-up (for LC-MS/MS analysis): a. Condition an SPE cartridge with methanol followed by deionized water. b. Dissolve a portion of the dried extract in a suitable solvent and load it onto the conditioned SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the target analyte (NBBS) with an appropriate solvent, such as methanol or acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of sulfonamides in complex matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for NBBS to ensure accurate identification and quantification. The exact m/z values would need to be determined using a pure standard of NBBS.

-

Calibration: Prepare a calibration curve using a certified reference standard of this compound.

Signaling Pathway and Mechanism of Action

This compound is reported to exert its biological effects primarily through the antagonism of the androgen receptor (AR), a key player in the development and progression of prostate cancer.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth, proliferation, and survival.

Mechanism of this compound as an Androgen Receptor Antagonist

NBBS is proposed to act as a competitive antagonist of the androgen receptor. It is believed to bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the subsequent steps of AR activation, including its dissociation from HSPs, nuclear translocation, and binding to AREs. Consequently, the transcription of androgen-dependent genes is suppressed, leading to an anti-proliferative effect on androgen-sensitive prostate cancer cells.

Visualizations

Experimental Workflow for NBBS Analysis

Caption: Generalized experimental workflow for the analysis of this compound in Prunus africana.

This compound Inhibition of the Androgen Receptor Signaling Pathway

Caption: Proposed mechanism of this compound as an androgen receptor antagonist.

Discussion and Future Directions

The conflicting reports on the presence of this compound in Prunus africana present a significant challenge and an opportunity for further research. The discrepancy could be attributed to several factors, including:

-

Geographical and Genetic Variation: The chemical profile of P. africana is known to vary across different geographical locations and genetic provenances. It is plausible that NBBS is only present in specific chemotypes of the plant.

-

Contamination: Given that NBBS is a synthetic compound used as a plasticizer, the possibility of contamination during sample collection, processing, or analysis cannot be entirely ruled out in the studies that reported its presence.

-

Analytical Sensitivity and Specificity: Differences in the limits of detection and the specificity of the analytical methods employed could lead to divergent results.

To resolve this controversy, future research should focus on:

-

Multi-laboratory validation studies: Using standardized and validated analytical methods (preferably LC-MS/MS) to analyze well-characterized and authenticated P. africana samples from diverse geographical origins.

-

Isotopic labeling studies: To definitively confirm the natural biosynthesis of NBBS by P. africana.

-

In-depth bioactivity studies: To further elucidate the specific contribution of NBBS, if present, to the overall therapeutic effects of P. africana extracts.

Conclusion

The natural occurrence of this compound in Prunus africana remains an open and intriguing question. While its potent antiandrogenic activity makes it a compound of significant interest for prostate-related therapies, the conflicting evidence regarding its presence in the plant necessitates a cautious and critical approach. This technical guide has summarized the available information, highlighted the key controversies, and provided a framework for future research. A definitive resolution of this issue will not only be crucial for understanding the pharmacology of Prunus africana but also for ensuring the quality, safety, and efficacy of its derived medicinal products.

References

- 1. A Review of the Potential of Phytochemicals from Prunus africana (Hook f.) Kalkman Stem Bark for Chemoprevention and Chemotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Ethnomedicinal Uses, Phytochemistry, Pharmacology, and Toxicity of Prunus africana (Hook. F.) Kalkman from Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical comparison of Prunus africana bark and pygeum products marketed for prostate health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive constituents in Prunus africana: geographical variation throughout Africa and associations with environmental and genetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of N-Butylbenzenesulfonamide (NBBS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylbenzenesulfonamide (NBBS), a widely used plasticizer, has been detected as a contaminant in various environmental compartments, including groundwater.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of NBBS, focusing on its biodegradation, photodegradation, hydrolysis, and soil sorption. While specific quantitative data for many of these parameters are limited in publicly available literature, this guide synthesizes existing information, outlines standardized experimental protocols for determining key environmental fate parameters, and presents known metabolic pathways. The significant data gaps highlighted herein underscore the need for further research to conduct a thorough environmental risk assessment of this compound.

Introduction